molecular formula C9H8BrF3O2 B13340630 4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol

4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol

Katalognummer: B13340630
Molekulargewicht: 285.06 g/mol
InChI-Schlüssel: DMWPCIXTIYSVGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol is a chemical compound with the molecular formula C9H8BrF3O2 and a molecular weight of 285.06 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to a benzyl alcohol structure. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions typically require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) for the acylation step, followed by zinc amalgam and hydrochloric acid for the reduction step. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol can be compared with other similar compounds such as:

The unique combination of functional groups in this compound makes it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C9H8BrF3O2

Molekulargewicht

285.06 g/mol

IUPAC-Name

1-(4-bromo-3-methoxyphenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C9H8BrF3O2/c1-15-7-4-5(2-3-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3

InChI-Schlüssel

DMWPCIXTIYSVGL-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C(C(F)(F)F)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.